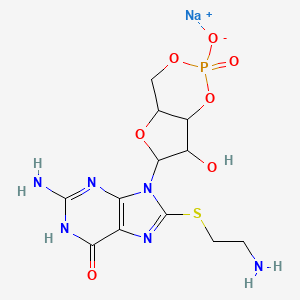![molecular formula C18H20BrNO B12072134 N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)
N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide is an organic compound that belongs to the class of amides It features a butyramide backbone with a phenyl group and a bromoethyl-substituted phenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide typically involves a multi-step process:
Bromination: The initial step involves the bromination of ethylbenzene to form 2-bromoethylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Amidation: The brominated product is then reacted with 4-phenylbutyric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Substituted amides or ethers, depending on the nucleophile used.
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or resins.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- N-(2-(4-Bromo-phenyl)-ethyl)-butyramide
Uniqueness
N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
N-[4-(2-bromoethyl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-14-13-16-9-11-17(12-10-16)20-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEVWVHEBRIPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)


